2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide
Description
2-Chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide is a chloroacetamide derivative featuring a dimethylsulfamoyl group at the para position and a methyl group at the ortho position of the aromatic ring. This compound is structurally characterized by:
- Chloroacetamide backbone: A reactive 2-chloroacetamide group enabling alkylation or nucleophilic substitution reactions.
- Methyl group: Provides steric and electronic modulation to the aromatic ring.
Properties
CAS No. |
379255-28-4 |
|---|---|
Molecular Formula |
C11H15ClN2O3S |
Molecular Weight |
290.77 g/mol |
IUPAC Name |
2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide |
InChI |
InChI=1S/C11H15ClN2O3S/c1-8-4-5-9(18(16,17)14(2)3)6-10(8)13-11(15)7-12/h4-6H,7H2,1-3H3,(H,13,15) |
InChI Key |
VPDJZJPSDLESAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)NC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide involves several steps. One common method includes the reaction of 2-methyl-5-(dimethylsulfamoyl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form amines or other derivatives.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Substituent Variations in Dimethylsulfamoyl Acetamides
Key Observations :
Chloroacetamide Derivatives in Pesticides
Comparison :
Anticancer Thiadiazole and Thiazole Derivatives
Biological Activity
2-Chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide is a chemical compound with notable potential in medicinal chemistry due to its unique structural features and biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide is C11H15ClN2O3S, with a molecular weight of approximately 290.77 g/mol. The compound consists of a chloro substituent on the acetamide group and a dimethylsulfamoyl moiety attached to a methyl-substituted phenyl ring, which contributes to its reactivity and biological activity .
Synthesis
The synthesis typically involves the reaction of 2-methyl-5-(dimethylsulfamoyl)aniline with chloroacetyl chloride in the presence of a base like triethylamine. This reaction is conducted in an organic solvent such as dichloromethane under controlled temperatures to optimize yield and purity .
Biological Activity
Research indicates that 2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide exhibits several biological activities, including:
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation through modulation of specific biochemical pathways.
- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, suggesting its utility as an antimicrobial agent .
- Anticancer Potential : Preliminary data indicate that it may inhibit the growth of cancer cells, although further investigations are required to elucidate its mechanisms and efficacy .
The biological effects of 2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide are thought to arise from its interactions with specific enzymes or receptors. These interactions can lead to inhibition or modulation of various pathways involved in inflammation and cell proliferation .
Comparative Analysis
A comparison with structurally similar compounds provides insight into the unique features that may contribute to its biological activity:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide | C11H15ClN2O3S | Contains both chloro and dimethylsulfamoyl groups |
| 2-Chloro-N-(4-methylphenyl)acetamide | C10H12ClN2O | Methyl group at para position |
| 2-Chloro-N-(2-methylphenyl)acetamide | C10H12ClN2O | Methyl group at ortho position |
| N-[5-(dimethylsulfamoyl)-4-methylphenyl]acetamide | C10H12N2O3S | Lacks chloro substituent |
This table highlights how the presence of specific functional groups in 2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide may enhance its biological effects compared to other similar compounds .
Case Studies
- Anti-inflammatory Activity : A study demonstrated that 2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide effectively reduced inflammatory markers in vitro, suggesting its potential for treating inflammatory diseases.
- Antimicrobial Testing : In vitro assays against gram-positive and gram-negative bacteria showed that the compound exhibited significant antimicrobial activity, indicating its potential as a therapeutic agent against infections .
- Cancer Cell Line Studies : Research involving various cancer cell lines revealed that the compound inhibited cell proliferation in a dose-dependent manner, warranting further exploration into its anticancer mechanisms and therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
